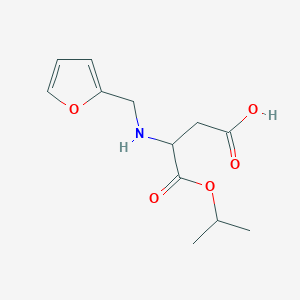

(S)-3-((furan-2-ylmethyl)amino)-4-isopropoxy-4-oxobutanoic acid

Description

“(S)-3-((furan-2-ylmethyl)amino)-4-isopropoxy-4-oxobutanoic acid” is a chiral carboxylic acid derivative featuring a furan-2-ylmethylamine substituent and an isopropoxy ester group. The compound’s synthesis likely involves multi-step organic transformations, including nucleophilic substitutions and stereoselective reactions, as inferred from analogous pathways described for related furan-containing intermediates (e.g., (E)-4-(furan-2-yl)but-2-enoic acid) . Notably, commercial availability data from CymitQuimica indicate the compound has been discontinued, limiting its current accessibility for research .

Properties

IUPAC Name |

3-(furan-2-ylmethylamino)-4-oxo-4-propan-2-yloxybutanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO5/c1-8(2)18-12(16)10(6-11(14)15)13-7-9-4-3-5-17-9/h3-5,8,10,13H,6-7H2,1-2H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKGOHSZIKPXEIR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)C(CC(=O)O)NCC1=CC=CO1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(Furan-2-ylmethyl)amino]-4-oxo-4-(propan-2-yloxy)butanoic acid typically involves the reaction of furan-2-ylmethylamine with an appropriate butanoic acid derivative under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process would be optimized for cost-effectiveness and efficiency, incorporating advanced purification techniques such as crystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

3-[(Furan-2-ylmethyl)amino]-4-oxo-4-(propan-2-yloxy)butanoic acid can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan derivatives.

Reduction: The carbonyl group can be reduced to form alcohols.

Substitution: The amino group can participate in substitution reactions to form different derivatives.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

Oxidation: Furan-2-carboxylic acid derivatives.

Reduction: 3-[(Furan-2-ylmethyl)amino]-4-hydroxybutanoic acid.

Substitution: Various substituted amides or esters.

Scientific Research Applications

3-[(Furan-2-ylmethyl)amino]-4-oxo-4-(propan-2-yloxy)butanoic acid has several applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[(Furan-2-ylmethyl)amino]-4-oxo-4-(propan-2-yloxy)butanoic acid involves its interaction with specific molecular targets. The furan ring and amino group can interact with enzymes or receptors, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of “(S)-3-((furan-2-ylmethyl)amino)-4-isopropoxy-4-oxobutanoic acid” can be contextualized against three classes of analogous compounds:

Furan-Containing Carboxylic Acid Derivatives

- (E)-4-(Furan-2-yl)but-2-enoic acid (15): Synthesized via Hoveyda-Grubbs II-catalyzed cross-metathesis, this compound lacks the amino and isopropoxy groups but shares the furan motif. Its α,β-unsaturated carbonyl system confers reactivity toward Michael additions, a feature absent in the target compound due to steric and electronic differences .

- 2-[(Carboxymethyl)sulfanyl]-4-oxo-4-arylbutanoic acids (III): These derivatives, prepared via thioglycolic acid additions to α,β-unsaturated ketones, replace the furan-2-ylmethylamino group with a sulfanyl-carboxymethyl moiety.

Amino-Substituted Carboxylic Acids

- 3-Benzoylpropionic Acid Derivatives: These compounds, such as 3-(4-phenoxybenzoyl)propionic acid, exhibit hypolipidemic and anti-inflammatory activities.

- Pharmacopeial Isobenzofuranones (e.g., 3-dimethylaminopropyl-3-(4-fluorophenyl)-6-cyano-1(3H)-isobenzofuranone): These feature rigid heterocyclic cores and fluorinated aryl groups, contrasting with the flexible butanoic acid backbone of the target compound. Their pH stability (3.5–7.0) suggests comparable acid-base behavior .

Stereochemically Complex Analogues

- (4S)-2-{1-[(R)-2-Amino-2-phenylacetamido]-...-4-carboxylic acid (n): This peptide-like compound highlights the importance of stereochemistry in biological activity. Unlike the target molecule, its multiple chiral centers and thiazolidine rings confer conformational rigidity, likely enhancing receptor specificity .

Structural and Functional Data Table

*Calculated based on formula C₁₁H₁₅NO₅.

Research Findings and Implications

- Synthetic Challenges : The target compound’s stereochemistry and labile isopropoxy ester necessitate precise reaction conditions, akin to the Hoveyda-Grubbs II-catalyzed steps used for furan intermediates .

- Biological Potential: While direct activity data are unavailable, the furan and amino groups suggest possible enzyme inhibition (e.g., cyclooxygenase or kinases), analogous to 3-benzoylpropionic acid derivatives .

- Stability and Solubility : The isopropoxy group may improve lipophilicity over sulfanyl-containing analogs, though this could limit aqueous solubility compared to carboxylate-rich derivatives .

Biological Activity

(S)-3-((furan-2-ylmethyl)amino)-4-isopropoxy-4-oxobutanoic acid is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features, including a furan ring, an isopropoxy group, and a keto acid moiety. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C14H18N2O4

- Molecular Weight : 278.30 g/mol

- IUPAC Name : this compound

This compound's unique features suggest potential pharmacological effects, particularly due to the presence of the furan moiety, which is often associated with anti-inflammatory and anticancer properties .

Biological Activity Overview

Research indicates that this compound may exhibit various biological activities, including:

- Anti-inflammatory Effects : The furan ring is known for its reactivity and ability to modulate inflammatory pathways.

- Anticancer Activity : Similar compounds have shown promise in inhibiting tumor growth and inducing apoptosis in cancer cells.

- Neurotransmitter Modulation : The amino acid structure may suggest roles in neurotransmitter systems, potentially influencing mood and cognition.

The mechanism of action for this compound is still under investigation. However, studies utilizing computational methods such as the Prediction of Activity Spectra for Substances (PASS) indicate significant bioactivity across various assays, including cytotoxicity and enzyme inhibition.

Case Studies and Research Findings

Several studies have explored the biological activity of structurally similar compounds, providing insights into the potential effects of this compound:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 5-(Furan-2-yl)methylamine | Furan ring, amine group | Antimicrobial properties |

| 3-Amino-4-isopropoxybutanoic acid | Isopropoxy group, amino acid structure | Neuroprotective effects |

| 2-Furancarboxylic acid | Furan ring, carboxylic acid | Anti-inflammatory activity |

| 4-Isopropoxyphenylalanine | Isopropoxy group, phenylalanine derivative | Potential analgesic effects |

The unique combination of functional groups in this compound differentiates it from these compounds, suggesting distinct biological activities and applications.

Synthesis and Interaction Studies

The synthesis of this compound typically involves several key steps that require careful control of reaction conditions to ensure high yields and purity. Interaction studies are essential for elucidating the compound's mechanism of action and therapeutic potential. These studies focus on how it interacts with biological targets such as enzymes or receptors involved in disease processes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.